(s)-3-(1-Amino-2-hydroxyethyl)-2-bromo-6-methoxyphenol
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Overview
Description
(s)-3-(1-Amino-2-hydroxyethyl)-2-bromo-6-methoxyphenol is a chiral compound with significant potential in various scientific fields. This compound features a bromine atom, a methoxy group, and an amino alcohol moiety, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (s)-3-(1-Amino-2-hydroxyethyl)-2-bromo-6-methoxyphenol typically involves multi-step organic reactions. One common approach is the bromination of a precursor phenol compound, followed by the introduction of the amino alcohol group through a series of substitution and reduction reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process is carefully monitored to maintain the stereochemistry of the chiral center, which is crucial for the compound’s biological activity.
Chemical Reactions Analysis
Types of Reactions
(s)-3-(1-Amino-2-hydroxyethyl)-2-bromo-6-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The bromine atom can be reduced to a hydrogen atom, altering the compound’s reactivity.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and pH being critical factors.
Major Products Formed
The major products formed from these reactions include various substituted phenols, ketones, and aldehydes, each with distinct chemical and biological properties.
Scientific Research Applications
(s)-3-(1-Amino-2-hydroxyethyl)-2-bromo-6-methoxyphenol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its therapeutic potential in treating diseases due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (s)-3-(1-Amino-2-hydroxyethyl)-2-bromo-6-methoxyphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering downstream biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.
Comparison with Similar Compounds
Similar Compounds
- (s)-4-(1-Amino-2-hydroxyethyl)phenol hydrochloride
- (s)-2-(1-Amino-2-hydroxyethyl)benzoic acid
- (s)-2-(1-Amino-2-hydroxyethyl)-N-benzyloxazole-4-carboxamide
Uniqueness
Compared to these similar compounds, (s)-3-(1-Amino-2-hydroxyethyl)-2-bromo-6-methoxyphenol stands out due to the presence of the bromine atom and methoxy group, which confer unique reactivity and biological activity. These structural features make it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C9H12BrNO3 |
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Molecular Weight |
262.10 g/mol |
IUPAC Name |
3-[(1S)-1-amino-2-hydroxyethyl]-2-bromo-6-methoxyphenol |
InChI |
InChI=1S/C9H12BrNO3/c1-14-7-3-2-5(6(11)4-12)8(10)9(7)13/h2-3,6,12-13H,4,11H2,1H3/t6-/m1/s1 |
InChI Key |
FUUCZXIJZIOWFM-ZCFIWIBFSA-N |
Isomeric SMILES |
COC1=C(C(=C(C=C1)[C@@H](CO)N)Br)O |
Canonical SMILES |
COC1=C(C(=C(C=C1)C(CO)N)Br)O |
Origin of Product |
United States |
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